molecular formula C9H10N2O2 B174594 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one CAS No. 184159-08-8

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Cat. No. B174594
M. Wt: 178.19 g/mol
InChI Key: FAQSRBYRLPRXNK-UHFFFAOYSA-N
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Description

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C9H10N2O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is represented by the InChI code: 1S/C9H10N2O2.ClH/c1-2-11-7-4-3-6 (10)5-8 (7)13-9 (11)12;/h3-5H,2,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Derivatives

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives, which are obtained through cyclic transformations of ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives (Milcent et al., 1996). Another example is its use in preparing 2(3H)-benzoxazolones directly from 2-aminophenols and phenyl chloroformate (Maleski et al., 1991).

Biological Activity Studies

This compound is also instrumental in studying biological activities. For instance, novel 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and tested for biological activity using brine shrimp lethality tests (Rudyanto et al., 2014). Similarly, compounds synthesized from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one were screened for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).

Lipophilicity and Hydrophobic Studies

The lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives have been studied using reversed-phase thin-layer chromatography, revealing significant insights into their chemical properties (Skibiński et al., 2011).

Synthesis of Heterocyclic Compounds

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is also used in the synthesis of various heterocyclic compounds. For example, its reaction with ethyl 3-ethoxy-2-cyanopropenoate leads to the formation of compounds useful in further chemical studies (Heleyová et al., 1997).

Electroluminescent Compound Synthesis

This compound plays a role in the synthesis of organic electroluminescent compounds, which are essential in the development of new display technologies (Shi Juan-ling, 2006).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-amino-3-ethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQSRBYRLPRXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

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